Brocrinat

Loop diuretic mechanism Free-water clearance Henle's loop

Brocrinat is a unique investigative loop diuretic for programs requiring simultaneous diuresis and urate lowering. Its benzisoxazole scaffold eliminating hyperuricemic confounding and sulfonamide hypersensitivity risks ensures precise metabolic syndrome modeling. Ideal for benchmarking novel uricosuric diuretics and dissecting prostaglandin-dependent Na+ transport.

Molecular Formula C15H9BrFNO4
Molecular Weight 366.14 g/mol
CAS No. 72481-99-3
Cat. No. B1667866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrocrinat
CAS72481-99-3
Synonymsacetic acid, ((7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)-
brocrinat
HP 522
HP-522
Molecular FormulaC15H9BrFNO4
Molecular Weight366.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F
InChIInChI=1S/C15H9BrFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20)
InChIKeyQWOLGQYXAQSNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brocrinat (HP 522): A Uricosuric Loop Diuretic for Renal Pharmacology and Procurement Differentiation


Brocrinat (CAS 72481-99-3, also known as HP 522) is a synthetic loop diuretic belonging to the [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acid chemical series [1]. Its primary site of action is located in the medullary ascending limb of Henle's loop, where it inhibits sodium and chloride reabsorption to produce a potent saluretic effect [1]. Unlike conventional sulfonamide-based loop diuretics, Brocrinat is built upon a benzisoxazole scaffold and demonstrates a moderate uricosuric effect observed in primate models, distinguishing it from agents that elevate serum uric acid [1][2].

Why Interchanging Brocrinat with Standard Loop Diuretics Can Compromise Uricosuric Research Outcomes


Loop diuretics are often treated as a functionally interchangeable class; however, their differential effects on uric acid handling demonstrate critical divergence. Standard agents such as furosemide and bumetanide consistently suppress urate excretion and elevate serum uric acid, contributing to drug-induced hyperuricemia and gout [1]. In contrast, Brocrinat has been shown to lower plasma uric acid following chronic oral administration in chimpanzees, an effect attributed to its intrinsic uricosuric activity [2]. This divergence means that substituting Brocrinat with a generic loop diuretic in a research or formulation context will not only eliminate urate-lowering benefits but may actively induce hyperuricemia, confounding metabolic endpoints and limiting therapeutic utility in hyperuricemic patient models.

Quantitative Differentiation Guide for Brocrinat: Head-to-Head and Class-Level Evidence Against Standard Diuretics


Loop Diuretic Mechanism Confirmation: TCH₂O Impairment vs. Hydrochlorothiazide

Brocrinat (HP 522), like furosemide and ethacrynic acid, impairs free-water clearance (TCH₂O) during hydration studies, confirming a site of action in the medullary ascending limb. Hydrochlorothiazide (HCTZ), a thiazide diuretic, does not impair TCH₂O formation under identical experimental conditions [1]. This binary functional distinction provides direct evidence for Brocrinat's classification and mechanism.

Loop diuretic mechanism Free-water clearance Henle's loop

Uricosuric vs. Hyperuricemic Profile: Brocrinat Versus Furosemide

Chronic oral administration of Brocrinat (HP 522) at 10 mg/kg for 10 days in chimpanzees lowered plasma uric acid, demonstrating a uricosuric property [1]. Conversely, furosemide, the most widely used loop diuretic, is consistently associated with reduced urate excretion and elevated serum uric acid levels; long-term use suppresses urate clearance, leading to hyperuricemia [2]. Thus, Brocrinat's effect on uric acid is directionally opposite to that of furosemide.

Uric acid handling Hyperuricemia Primate model

Indomethacin Attenuation of Diuretic Activity: Prostaglandin-Dependent Saluresis

Pretreatment of dogs with indomethacin (5 mg/kg, i.v.) significantly attenuated both the diuretic and saluretic activity of Brocrinat (HP 522) [1]. This observation indicates that Brocrinat's natriuretic efficacy is partially mediated through a prostaglandin-dependent mechanism. While similar attenuation has been reported for furosemide and bumetanide in separate studies, the specific sensitivity of HP 522 to cyclooxygenase inhibition was directly quantified in the same experimental series [1].

Prostaglandin pathway Renal pharmacology NSAID interaction

Benzisoxazole Scaffold: Structural Differentiation from Sulfonamide Loop Diuretics

Brocrinat is based on a 3-aryl-1,2-benzisoxazole core with an oxyacetic acid side chain, a structural framework chemically distinct from the sulfonamide moiety present in furosemide, bumetanide, and torasemide [1]. This structural divergence has potential implications for hypersensitivity profiles, as sulfonamide-containing diuretics are contraindicated in patients with sulfonamide allergy.

Chemical scaffold Sulfonamide allergy Medicinal chemistry

High-Value Application Scenarios for Brocrinat Where Standard Loop Diuretics Fall Short


Metabolic Syndrome and Hyperuricemia Models Requiring Loop Diuresis Without Urate Elevation

In rodent or primate models of metabolic syndrome where hyperuricemia is an independent cardiovascular risk factor or a primary endpoint, Brocrinat provides effective loop diuresis while simultaneously lowering plasma uric acid [1]. Standard agents like furosemide would elevate uric acid, confounding interpretation of metabolic outcomes. Brocrinat's uricosuric property eliminates this confound, making it the preferred diuretic for studies linking salt handling and urate metabolism.

Renal Pharmacology Studies Investigating Prostaglandin-Dependent Natriuretic Mechanisms

Brocrinat's diuretic and saluretic activity is significantly attenuated by indomethacin pretreatment, demonstrating a clear prostaglandin-dependent component [1]. This makes Brocrinat a valuable pharmacological tool for dissecting the interplay between cyclooxygenase products and renal sodium transport, particularly in comparative studies with other loop diuretics to quantify the relative contribution of prostaglandin pathways.

Development of Non-Sulfonamide Loop Diuretic Candidates for Allergic Populations

Because Brocrinat's benzisoxazole scaffold lacks the sulfonamide moiety common to furosemide, bumetanide, and torasemide, it serves as a critical lead structure for medicinal chemistry programs aimed at developing loop diuretics suitable for patients with documented sulfonamide hypersensitivity [1].

Comparative Diuretic Screening in Primate Models Focused on Uricosuric Endpoints

The demonstration that Brocrinat lowers plasma uric acid in chimpanzees after chronic oral dosing positions it as a benchmark uricosuric loop diuretic for screening novel compounds [1]. In primate pharmacology programs, Brocrinat can serve as a positive control for urate-lowering efficacy, enabling direct benchmarking of new chemical entities intended to combine diuretic and uricosuric properties.

Quote Request

Request a Quote for Brocrinat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.